![molecular formula C13H16BrN B1466378 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine CAS No. 1490247-80-7](/img/structure/B1466378.png)
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar spirocyclic compounds has been reported in the literature. For example, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine is a chemical compound with the formula C13H18BrN. It features a spiro ring system containing two cyclic structures attached to a common carbon atom.Scientific Research Applications
Radical Behavior and Structural Similarity
- Spiro[3.3]heptan-3-yl and spiro[3.3]heptan-2-yl radicals, structurally similar to cyclobutyl radicals, were generated and studied, showing significant rearrangement at temperatures above 290 K (Roberts, Walton, & Maillard, 1986).
Formation of Spirocyclic Compounds
- Palladium-mediated transformation of certain pyridinones with a (2-bromophenyl)ethyl substituent leads to the formation of spirocyclic products, possibly through acyliminium ion intermediates (Satyanarayana & Maier, 2008).
Applications in Organic Light Emitting Diodes (OLEDs)
- A spiro-type host material was synthesized for use in blue light-emitting diodes (LEDs), demonstrating effective electronic properties and efficiencies (Kim et al., 2009).
Synthesis of Spirocyclic Systems
- Synthesis of spirocyclic systems based on 1-(2-Bromomethylphenyl)-1-cyclopentanecarbonitrile was explored, leading to novel condensed spirocyclic systems (Kisel, Kostyrko, & Kovtunenko, 2002).
Antimicrobial and Antioxidant Activity of Spiro-Derivatives
- Microwave-assisted synthesis of spiro-derivatives showed promising antioxidant activities but weak antimicrobial activity (Youssef & Amin, 2010).
Synthesis of Fluorinated Building Blocks
- Synthesis of amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif was achieved, potentially useful in medicinal chemistry (Chernykh et al., 2016).
Photoresponse in Solar Cells
- A spiro-linked molecule was employed as a secondary absorber in solid-state excitonic solar cells, improving short-circuit current and power conversion efficiency (Driscoll et al., 2010).
properties
IUPAC Name |
2-(4-bromophenyl)spiro[3.3]heptan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNCEIELJNIMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

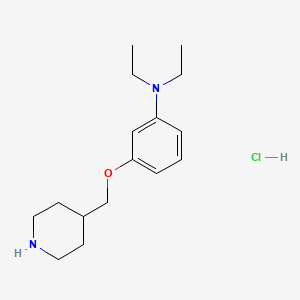
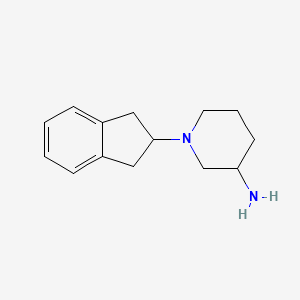
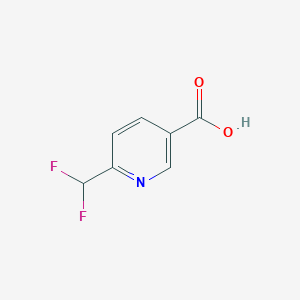
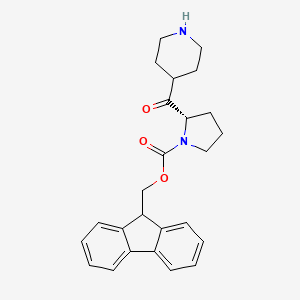
![N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466302.png)
![4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466303.png)
![5-Nitro-2-[2-(2-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466304.png)
![3-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1466305.png)
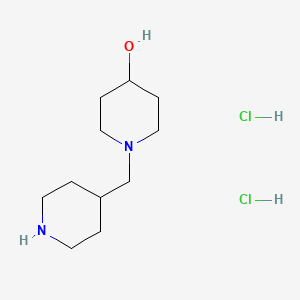
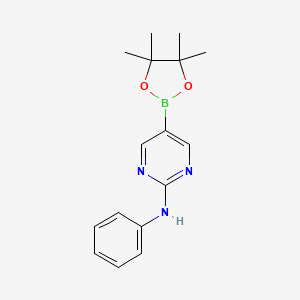
![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)
![Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1466313.png)
![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)
![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466317.png)